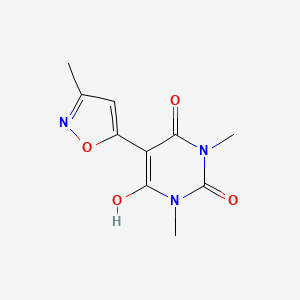

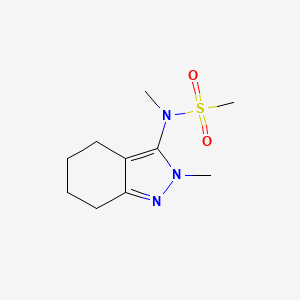

![molecular formula C21H11Cl4N5 B3133904 3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 400075-14-1](/img/structure/B3133904.png)

3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various synthetic routes, such as condensation reactions , cyclization of appropriate precursors , and functionalization of the triazole ring . Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine reveals its planar quinazoline core , which is fused with a triazole ring . The chlorinated phenyl groups are strategically positioned, potentially influencing its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D arrangement .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including substitution , oxidation , and reduction . Researchers have investigated its reactivity with different nucleophiles and electrophiles. Notably, the triazole ring can participate in click chemistry reactions, making it a versatile scaffold for further derivatization .

Wissenschaftliche Forschungsanwendungen

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry. These compounds are extensively used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials, alongside anti-corrosion additives. Their versatility extends to the creation of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing a wide range of industrial applications. The significant role of amino-1,2,4-triazoles in agriculture is highlighted by their use in manufacturing various insecticides, fungicides, and plant growth regulators. Additionally, in the medical field, these compounds are fundamental in producing drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives constitute an important class of compounds with over 200 naturally occurring alkaloids. These structures have found extensive applications in medicinal chemistry, primarily due to their antibacterial activities against various pathogens. The exploration of quinazoline derivatives has led to the synthesis of novel compounds with potential therapeutic uses, addressing the challenge of antibiotic resistance (Tiwary et al., 2016).

Triazole Derivatives' Biological Features

The synthesis of biologically active substances from 1,2,4-triazoles showcases a promising direction in scientific research. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The versatility of 1,2,4-triazoles in chemical modeling and their derivatives' use underscores their significance in developing new pharmaceuticals and agricultural products (Ohloblina, 2022).

Optoelectronic Applications of Quinazolines

Quinazolines are extensively researched for their applications in electronic devices due to their luminescent properties. Their integration into π-extended conjugated systems has been valuable in creating novel optoelectronic materials. These applications include fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors. The diverse applications of quinazolines in optoelectronics highlight their importance beyond medicinal chemistry (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Cl4N5/c22-11-5-7-13(16(24)9-11)19-28-29-20-14-3-1-2-4-18(14)27-21(30(19)20)26-12-6-8-15(23)17(25)10-12/h1-10H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLPSKRAUAHBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)NC4=CC(=C(C=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Cl4N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)

![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)

![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)

![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)

![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)

![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)

![3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide](/img/structure/B3133877.png)